(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzylidene group and a piperidinylmethyl group in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with 3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.
Substitution: The fluorine atom on the benzylidene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce benzyl derivatives.
Scientific Research Applications
(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Uniqueness
The presence of the fluorobenzylidene and piperidinylmethyl groups in (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione may confer unique chemical and biological properties compared to other thiazolidinediones. These structural features could influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H17FN2O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-7-3-2-6-12(13)10-14-15(20)19(16(21)22-14)11-18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9,11H2/b14-10+ |
InChI Key |
NVSZTERGVQYCPA-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
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